
2-(4-Methylphenoxy)propylamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, etherification, and reduction processes. For instance, 4-(4-methylphenoxy)benzylamine was synthesized through etherification and reduction, starting from p-chlorobenzonitrile and p-cresol . This method could potentially be adapted for the synthesis of 2-(4-Methylphenoxy)propylamine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Methylphenoxy)propylamine has been determined using X-ray diffraction techniques. For example, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was described, highlighting the presence of intramolecular hydrogen bonds . These structural insights can be valuable when considering the molecular structure of 2-(4-Methylphenoxy)propylamine.
Chemical Reactions Analysis
The chemical reactions involving compounds with structures related to 2-(4-Methylphenoxy)propylamine include multiple arylation processes, as seen in the reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides . Understanding these reactions can help predict the reactivity and possible transformations of 2-(4-Methylphenoxy)propylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(4-Methylphenoxy)propylamine can be inferred from studies on similar molecules. For instance, the electronic structure, cocrystallization, and intramolecular proton transfer of tautomers were investigated, providing information on the electronic and optical properties, which are essential for understanding the behavior of 2-(4-Methylphenoxy)propylamine . Additionally, the synthesis and biological evaluation of 1-(aryloxy)-2-propanolamines and related compounds provide insights into the bioactivity that could be relevant for 2-(4-Methylphenoxy)propylamine .
Scientific Research Applications
Crosslinking Chemistry
2-(4-Methylphenoxy)propylamine is used in the study of crosslinking chemistry. Yang et al. (2016) used 4-methyl catechol and propylamine to study the reaction pathways in catechol/primary amine mixtures, which are key to understanding the crosslinking chemistry prevalent in both natural organisms and synthetic systems (Yang et al., 2016).
Hepatoprotective Properties
Dyubchenko et al. (2006) synthesized 2(4)-hydroxybenzyl- and 3-(4-hydroxyphenyl)propylamines and found that some compounds exhibited pronounced hepatoprotective activity against tetrachloromethane-induced toxic hepatitis (Dyubchenko et al., 2006).
Analysis of Phenoxy Herbicides
Nuhu et al. (2012) described a method for the determination of phenoxy herbicides, including 4-chloro-2-methylphenoxy propanoic acid, in water using a phase transfer microextraction technique (Nuhu et al., 2012).
Hemoglobin Oxygen Affinity Modifiers
Randad et al. (1991) synthesized and studied various compounds, including 2-(aryloxy)-2-methylpropionic acids, for their ability to decrease the oxygen affinity of human hemoglobin A, which has implications in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply (Randad et al., 1991).
Synthesis of Benzylamine Derivatives
Che Ming-ming (2012) synthesized 4-(4-methylphenoxy)benzylamine, demonstrating the potential of this compound in various chemical syntheses (Che Ming-ming, 2012).
In Silico Antibacterial Activity Evaluation
Figueredo et al. (2020) investigated the pharmacological properties of derivatives of 2-(4-Methylphenoxy)propylamine, such as 2-(3-Hydroxy-propylamine)-3-(3-methyl-2-butenyl)-[1,4]naphthoquinone, predicting their antibacterial potential and evaluating their in vitro antibacterial and modulatory activity (Figueredo et al., 2020).
Rheology Modification in Hyaluronan
Petta et al. (2016) used a derivative of propylamine for grafting to hyaluronan (HA) to optimize its shear-thinning properties, which are essential for injectability and additive manufacturing in biomedical research (Petta et al., 2016).
Safety and Hazards
The safety information for “2-(4-Methylphenoxy)propylamine” indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 2-(4-Methylphenoxy)propylamine is the carotenoid biosynthetic pathway . This compound interacts with the enzymes involved in this pathway, affecting the synthesis of carotenoids, which are essential components for the assembly of the photosynthetic apparatus of green plants .
Mode of Action
2-(4-Methylphenoxy)propylamine inhibits the formation of cyclic carotenoids, leading to a decline in photosynthetic activity . This inhibition may prevent the formation of enough carotenoids to ensure efficient photoprotection, especially under high light stress .
Biochemical Pathways
The affected biochemical pathway is the carotenoid biosynthetic pathway . Carotenoids serve as accessory pigments in light harvesting and play an active role in electron transfer processes of photosystem II . Inhibition of this pathway by 2-(4-Methylphenoxy)propylamine leads to the degradation of chlorophyll depending on the intensity of illumination, causing the typical bleaching symptoms in plants .
Result of Action
The result of the action of 2-(4-Methylphenoxy)propylamine is the decline of photosynthetic activity due to the inhibition of carotenoid synthesis . This leads to the degradation of chlorophyll and the appearance of bleaching symptoms in plants .
Action Environment
The action, efficacy, and stability of 2-(4-Methylphenoxy)propylamine can be influenced by various environmental factors. For instance, light intensity can affect the degree of chlorophyll degradation and the appearance of bleaching symptoms . Other factors such as temperature, pH, and the presence of other chemicals can also impact the compound’s action.
properties
IUPAC Name |
2-(4-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSYYRNCFQQPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396821 | |
| Record name | 2-(4-Methylphenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)propylamine | |
CAS RN |
6440-97-7 | |
| Record name | 2-(4-Methylphenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)
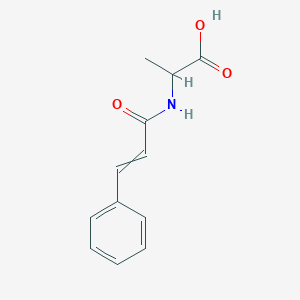


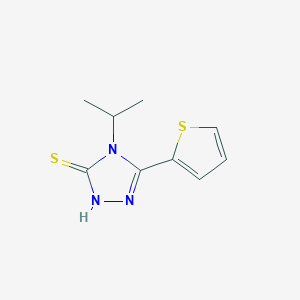
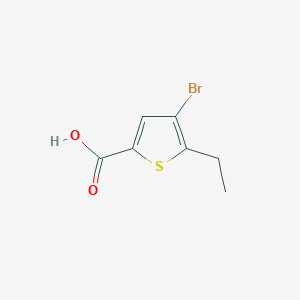
![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)
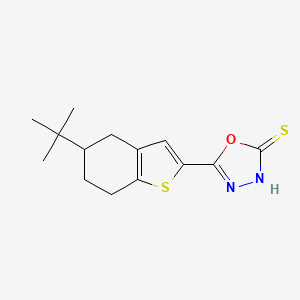
![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)
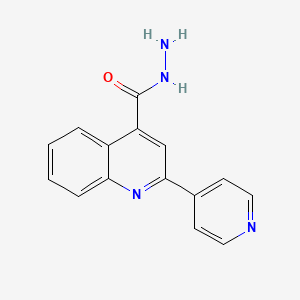

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)
